2-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide is a novel heterocyclic disperse dye with a thiophene moiety. [] It belongs to a class of compounds known as thiophene carboxamides. These compounds are characterized by the presence of a thiophene ring linked to a carboxamide group.
In scientific research, this compound has been investigated for its potential applications in the dyeing of polyester fabrics. [] It has also been studied for its metal complexation properties with copper, cobalt, and zinc. []
PI-273 is a small-molecule inhibitor specifically targeting phosphatidylinositol 4-kinase II alpha (PI4KIIα), an enzyme implicated in various cellular processes, including cell proliferation and survival. It was identified through high-throughput screening methods that utilized both docking-based and ligand-based strategies to find compounds that effectively inhibit PI4KIIα activity. This compound has garnered attention for its potential applications in cancer therapy, particularly due to its ability to selectively inhibit tumor growth without significant toxicity to normal cells .
PI-273 is classified as a substrate-competitive inhibitor. It interacts with the substrate binding site of PI4KIIα rather than the ATP-binding site, which is a common mechanism among many kinase inhibitors. The chemical structure of PI-273 is defined as 2-(3-(4-chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-carboxamide, and it has been assigned the CAS number 925069-34-7 .
The synthesis of PI-273 involves several key steps:
The molecular structure of PI-273 consists of a thiophene ring substituted with an ethyl group and a chlorobenzoyl thiourea moiety. Key structural features include:
Data from crystallography studies may provide insights into how PI-273 fits into the active site of PI4KIIα, revealing potential points for further optimization in drug design .
PI-273 undergoes specific chemical interactions when it binds to its target enzyme:
The mechanism of action of PI-273 involves several steps:
PI-273 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems .
PI-273 holds promise in various scientific applications:
Phosphatidylinositol 4-kinase IIα (PI4KIIα) is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a critical phospholipid governing membrane dynamics and intracellular signaling. Unlike its isoforms, PI4KIIα localizes predominantly to the trans-Golgi network (TGN) and endosomal compartments, where it regulates vesicular trafficking, receptor recycling, and organelle identity [3] [6]. Its pleiotropic roles span:
Isoform | Class | Subcellular Localization | Key Functions |
---|---|---|---|
PI4KIIα | II | TGN, endosomes | Vesicle trafficking, HIF-1α regulation |
PI4KIIβ | II | Golgi, nucleus | Golgi maintenance |
PI4KIIIα | III | ER, plasma membrane | PI4P synthesis for PI(4,5)P₂ |
PI4KIIIβ | III | Golgi | Secretory pathway |
PI4KIIα’s catalytic activity is tightly regulated by membrane cholesterol and protein interactions (e.g., integrin α3β1), which position it as a signaling node [5] [6]. Key mechanistic insights include:
PI4KIIα’s non-catalytic scaffolding functions further expand its influence, underscoring its role beyond lipid kinase activity [5] [6].
Tissue microarray analyses reveal PI4KIIα overexpression in 7 cancer types, including breast, lung, and colorectal carcinomas [1] [10]. In breast cancer, dysregulation correlates with:
Pathway | Mechanism | Functional Outcome |
---|---|---|
HER-2/PI3K | PI4KIIα enhances HER-2 autophosphorylation | AKT activation, cell proliferation |
HIF-1α/VEGF | PI4KIIα stabilizes HIF-1α via ERK | Angiogenesis, metastasis |
Integrin α3β1 | Complex formation upregulates sialylation | EMT, invasion |
Conventional ATP-competitive kinase inhibitors (e.g., Type I/II) face significant challenges:
Parameter | ATP-Competitive Inhibitors | Substrate-Targeted Inhibitors (e.g., PI-273) |
---|---|---|
Binding Site | ATP pocket (conserved) | Substrate pocket (variable across isoforms) |
Selectivity | Low (cross-isoform activity) | High (PI4KIIα-specific) |
Resistance Risk | High (gatekeeper mutations) | Low (no catalytic adaptation) |
Lipid Specificity | Affects multiple phosphoinositides | Spares PI3P/PI(4,5)P₂/PI(3,4,5)P₃ |
Substrate-competitive agents like PI-273 circumvent these issues by:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1